1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2-phenylethan-1-one
Description
The compound 1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2-phenylethan-1-one (CAS: 923195-28-2) features a piperazine core linked to a substituted pyrimidine ring and a phenylethanone moiety. Its molecular formula is C19H25N5O2, with a molecular weight of 355.43 g/mol . Structurally, the piperazine ring is substituted at the 1-position with a pyrimidine group bearing ethylamino (-NHCH2CH3) and methyl (-CH3) groups at the 4- and 6-positions, respectively.
Synthetic routes for analogous compounds (e.g., piperazine-pyrimidine derivatives) often involve nucleophilic substitution or coupling reactions. For example, describes the synthesis of similar piperazine derivatives using sulfonyl chlorides and triethylamine in refluxing ethylene dichloride .
Properties
IUPAC Name |
1-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-3-20-17-13-15(2)21-19(22-17)24-11-9-23(10-12-24)18(25)14-16-7-5-4-6-8-16/h4-8,13H,3,9-12,14H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIRSKOUXRKSKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2-phenylethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the cyclization of appropriate precursors, such as amidines and β-diketones, under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrimidine core.
Phenylacetylation: The phenylacetyl group can be introduced via acylation reactions using phenylacetyl chloride in the presence of a base such as triethylamine.
Ethylation and Methylation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the pyrimidine or piperazine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogenated reagents (e.g., bromine, chlorine), bases (e.g., sodium hydroxide, potassium carbonate), and solvents (e.g., dichloromethane, acetonitrile).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2-phenylethan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It finds applications in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to produce therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison
Key Observations
Core Heterocycle Diversity :
- The target compound’s pyrimidine core (common in kinase inhibitors and antifolates) contrasts with benzothiazole () or sulfonyl derivatives (). Pyrimidines enable planar π-π interactions, while benzothiazoles introduce sulfur-based electronics .
- Methanesulfonyl derivatives () exhibit reduced molecular weight (297.35 vs. 355.43) and increased polarity due to the sulfonyl group .
Substituent Effects: The ethylamino (-NHCH2CH3) and methyl (-CH3) groups on the pyrimidine may enhance solubility and H-bonding capacity compared to fluorinated or bulky substituents (e.g., ’s difluoromethylphenyl group) . Phenoxy vs.
Synthetic Accessibility :
- High yields (>90%) for analogs () suggest efficient synthetic routes for the target compound, likely via nucleophilic substitution or coupling reactions .
Biological Implications: Pyrimidine derivatives are often explored for antimicrobial, anticancer, or CNS activity. The ethylamino group may act as a H-bond donor, enhancing target binding . Fluorinated analogs () could improve metabolic stability, while benzothiazoles () might enhance photophysical properties for imaging .
Biological Activity
The compound 1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2-phenylethan-1-one , also known by its CAS number 923195-02-2, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 339.4 g/mol. The structure features a piperazine ring substituted with a pyrimidine moiety and a phenylethanone group, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₅N₅O |
| Molecular Weight | 339.4 g/mol |
| CAS Number | 923195-02-2 |
| IUPAC Name | This compound |
Antidepressant Activity
Recent studies have indicated that compounds similar to this compound exhibit significant serotonin (5-HT) reuptake inhibition . For instance, a related compound was found to effectively reduce immobility times in the forced swimming test (FST), a standard model for assessing antidepressant activity in rodents . This suggests that the compound may possess similar antidepressant properties.
The mechanism underlying the biological activity of this compound likely involves modulation of neurotransmitter systems, particularly serotonin pathways. The presence of the piperazine and pyrimidine structures may facilitate binding to serotonin receptors or transporters, enhancing serotonin availability in synaptic clefts .
In Vitro Studies
In vitro evaluations have demonstrated that derivatives of compounds related to this compound exhibit potent inhibition of serotonin reuptake. For example, certain derivatives showed IC50 values in the nanomolar range, indicating strong activity against serotonin transporters .
In Vivo Studies
In vivo studies using animal models have shown promising results. For instance, one study reported that a structurally similar compound significantly antagonized the p-chloroamphetamine-induced depletion of serotonin in the hypothalamus, thereby demonstrating neuroprotective effects .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest favorable pharmacokinetic profiles, including stability in human liver microsomes and good oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
